3-Hexyn-2-one
CAS No.: 1679-36-3
Cat. No.: VC21236088
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1679-36-3 |
---|---|
Molecular Formula | C6H8O |
Molecular Weight | 96.13 g/mol |
IUPAC Name | hex-3-yn-2-one |
Standard InChI | InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3 |
Standard InChI Key | LTAPKZGQTMVYMX-UHFFFAOYSA-N |
SMILES | CCC#CC(=O)C |
Canonical SMILES | CCC#CC(=O)C |
Introduction
Chemical Identity and Structure
Basic Chemical Information
3-Hexyn-2-one possesses a six-carbon backbone with a ketone group at position 2 and a triple bond between positions 3 and 4. The basic chemical information for this compound is summarized in the table below:
Parameter | Value |
---|---|
Molecular Formula | C₆H₈O |
Molecular Weight | 96.13 g/mol |
CAS Registry Number | 1679-36-3 |
IUPAC Name | Hex-3-yn-2-one |
Chemical Class | Ynones |
The molecular weight has been precisely determined as 96.1271 g/mol according to standard calculations , though it is commonly rounded to 96.13 g/mol for practical purposes .
Structural Representation
The structure of 3-hexyn-2-one can be represented using various chemical notations:
Notation Type | Representation |
---|---|
SMILES | CCC#CC(=O)C |
InChIKey | LTAPKZGQTMVYMX-UHFFFAOYSA-N |
InChI | InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3 |
The compound features an ethyl group (CH₃CH₂-) attached to one end of the triple bond, while the other end connects to a methyl ketone moiety (CH₃CO-) . This arrangement creates a linear carbon chain with specific reactivity patterns dictated by both the triple bond and the carbonyl group.
Synonyms and Alternative Nomenclature
Several synonyms and alternative names exist for 3-hexyn-2-one in the chemical literature and commercial catalogs:
These alternative designations reflect different naming conventions or emphasize different structural aspects of the molecule. The IUPAC preferred name is hex-3-yn-2-one, which systematically indicates the positions of the functional groups within the carbon chain .
Physical Properties
Bulk Properties
The physical state and bulk properties of 3-hexyn-2-one are important for handling, storage, and application considerations:
Property | Value | Reference |
---|---|---|
Physical State (at 25°C) | Liquid | |
Boiling Point | 77°C | |
Density | 0.880 g/mL | |
Molar Volume | 109.2 mL/mol |
These properties indicate that 3-hexyn-2-one is a relatively volatile liquid with a moderate boiling point. The density value of 0.880 g/mL shows that it is less dense than water, which is consistent with many organic compounds containing carbon-carbon unsaturation .
Spectroscopic Properties
Spectroscopic parameters play a crucial role in the identification and characterization of 3-hexyn-2-one:
The refractive index of 1.441 is characteristic of organic compounds with similar structural features. This value is useful for quality control and compound identification purposes .
Chemical Synthesis
Synthetic Routes
One documented synthetic approach for producing 3-hexyn-2-one involves a multi-step reaction starting from 1-hexen-3-yne. The synthesis proceeds through the following steps:
-
Initial substrate: 1-hexen-3-yne
-
Treatment with ethanolic potassium hydroxide (KOH) solution
-
Reaction with aqueous sulfuric acid in the presence of hydroquinone as a stabilizer
This synthetic route has been referenced in scientific literature dating back to 1953, as documented by Petrow and Porfir'ewa in Doklady Akademii Nauk SSSR . The specific yield for this synthesis has not been reported in the available search results, but the multi-step approach suggests moderate complexity in the preparation of this compound.
Related Compounds
In comparing 3-hexyn-2-one with structurally related compounds, it's important to note the distinction from similar molecules such as 3-hexen-2-one (C₆H₁₀O), which contains a double bond instead of a triple bond at the 3-position. 3-Hexen-2-one is classified as an enone rather than an ynone and has different chemical properties and reactivity patterns .
The structural difference between these compounds is reflected in their molecular weights (98.14 g/mol for 3-hexen-2-one versus 96.13 g/mol for 3-hexyn-2-one), as well as in their SMILES notations (CC/C=C/C(=O)C for 3-hexen-2-one compared to CCC#CC(=O)C for 3-hexyn-2-one) .
The percentages indicate the proportion of notifying companies that included each hazard statement in their classification. The higher percentages suggest greater consensus regarding certain hazards, particularly flammability, oral toxicity, and skin/eye irritation .
Hazard Classes and Categories
The compound is classified into specific GHS hazard classes and categories:
These classifications are based on aggregated data from seven reports by companies from four notifications to the ECHA Chemical & Labeling Inventory. The differences in notifications may result from variations in impurities, additives, or other factors that affect the hazard profile of commercial samples .
Supplier | Purity | Quantity | Price | Reference |
---|---|---|---|---|
TCI America | ≥95.0% (GC) | 1 mL | $144.17 | |
TCI America | ≥95.0% (GC) | 5 mL | $408.83 | |
Chemical Book Listed Supplier | Not specified | 1 mL | $36.00 |
The significant price difference between suppliers suggests variations in purity, quality control, or market positioning. For research-grade applications, higher purity products from established suppliers may be preferred despite the premium price .
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